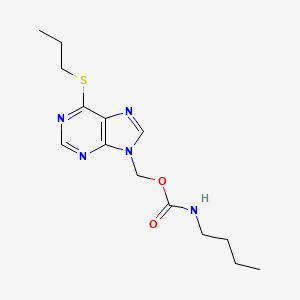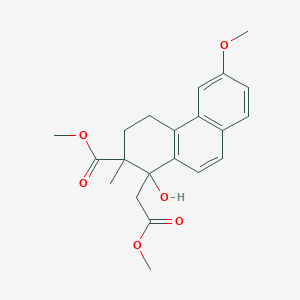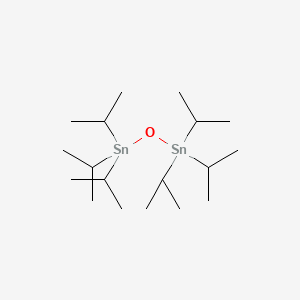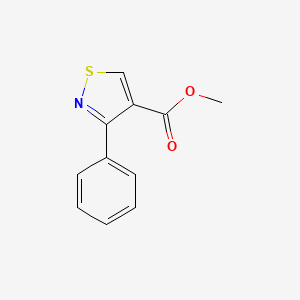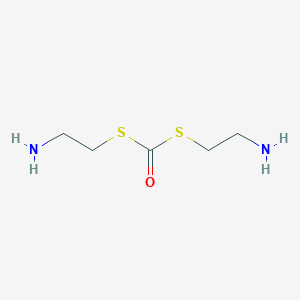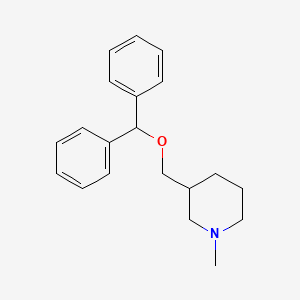
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a diphenylmethoxymethyl group attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride typically involves the following steps:
Formation of the Diphenylmethoxymethyl Intermediate: This step involves the reaction of benzyl chloride with diphenylmethanol in the presence of a base such as sodium hydroxide to form diphenylmethoxymethyl chloride.
N-Alkylation of Piperidine: The diphenylmethoxymethyl chloride is then reacted with 1-methylpiperidine in the presence of a base like potassium carbonate to form the desired product.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride
- 3-(Diphenylmethoxymethyl)-1-propylpiperidine hydrochloride
- 3-(Diphenylmethoxymethyl)-1-butylpiperidine hydrochloride
Uniqueness
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, the methyl substitution on the piperidine ring may result in different binding affinities and pharmacokinetic profiles, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
21182-03-6 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-(benzhydryloxymethyl)-1-methylpiperidine |
InChI |
InChI=1S/C20H25NO/c1-21-14-8-9-17(15-21)16-22-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
InChI-Schlüssel |
JWSKMZJRAOPKDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


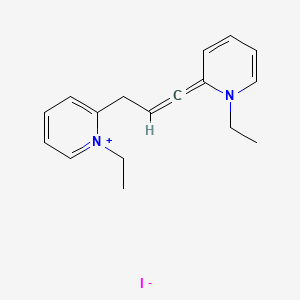

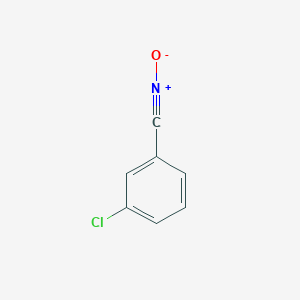
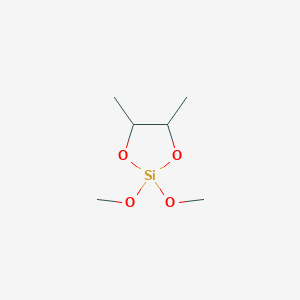
![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
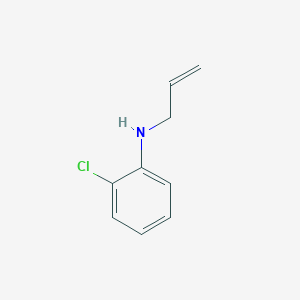
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)


